molecular formula C5H3Cl2NO B092769 3,5-Dichloropyridin-4-ol CAS No. 17228-70-5

3,5-Dichloropyridin-4-ol

Cat. No. B092769
CAS RN: 17228-70-5
M. Wt: 163.99 g/mol
InChI Key: YKCQWIYRLMNGMO-UHFFFAOYSA-N
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Description

3,5-Dichloropyridin-4-ol is a chlorinated pyridinol compound that is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. While the provided papers do not directly discuss 3,5-Dichloropyridin-4-ol, they do provide insights into related chlorinated pyridine compounds, which can help infer some of the properties and synthesis methods that might be applicable to 3,5-Dichloropyridin-4-ol.

Synthesis Analysis

The synthesis of chlorinated pyridinols, such as the analog 3,5,6-trichloropyridin-2-ol, involves copper-catalyzed cyclization reactions starting from chlorinated precursors and nitriles . Similar methods could potentially be adapted for the synthesis of 3,5-Dichloropyridin-4-ol, considering the structural similarities. The overall yields and the specific reaction conditions would need to be optimized for the target compound.

Molecular Structure Analysis

The molecular structure of chlorinated pyridine derivatives is often characterized using single-crystal X-ray diffraction techniques. For example, the crystal structure of 3,5-dichloro-6-morpholinopyridin-2-ol was determined to be monoclinic with specific cell parameters . This suggests that 3,5-Dichloropyridin-4-ol could also crystallize in a similar system, and its molecular geometry could be elucidated using comparable techniques.

Chemical Reactions Analysis

Chlorinated pyridines can undergo various chemical reactions, including halogenation, diazotization, and hydrolysis, as seen in the synthesis of 3,4,5-trichloropicolinic acid . These reactions are crucial for modifying the chemical structure and introducing functional groups that can alter the compound's reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For instance, the presence of chlorine atoms can significantly affect the compound's polarity, solubility, and reactivity. The crystal packing, hydrogen bonding, and other intermolecular interactions play a role in the stability and properties of these compounds, as observed in the crystal structure analysis of related compounds . Theoretical calculations, such as density functional theory (DFT), can provide additional insights into the vibrational frequencies and electronic properties, such as the HOMO-LUMO energy gap, which are relevant for understanding the compound's reactivity and potential applications .

Scientific Research Applications

  • Selective Functionalization : Dichloropyridines like 3,5-Dichloropyridin-4-ol can undergo selective functionalization at various sites, which is crucial in organic synthesis (Marzi, Bigi, & Schlosser, 2001).

  • Ring Contraction : Research on 1,3-Dithians has shown that 1,3-Dithian-5-ols can react with phosphorous oxychloride in pyridine, leading to ring contractions, a process relevant in the synthesis of chloropyridines (Atkinson, Beer, Harris, & Royall, 1967).

  • Metabolism Study : In a study involving N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide, a liquid chromatography/mass spectrometry assay was developed for determining its metabolism and the formation of 4-amino-3,5-dichloropyridine, illustrating the application in pharmacokinetics and drug metabolism (Cassidy, Muc, Hsu, Jayyosi, & Marietta, 2000).

  • Deprotonation Studies : Deprotonation of chloropyridines using lithium magnesates has been researched, which is essential for understanding the chemical behavior and potential applications in organic synthesis (Awad, Mongin, Trécourt, Quéguiner, & Marsais, 2004).

  • Cycloaddition Reactions : The synthesis and regioselective cycloaddition reactions of 2,4,6-triazido-3,5-dichloropyridine have been studied, showing its potential in creating novel organic compounds (Chapyshev, 1999).

  • Synthesis of Pyridine Derivatives : There's research on synthesizing 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, demonstrating the complexity and possibilities in synthetic chemistry (Zhi-yuan, 2010).

  • Phase Transitions : Studies on phase transitions in 3,5-dichloropyridine crystals have been conducted, which is significant in materials science and crystallography (Romain, Tougard, Pasquier, Calvé, Novak, Péneau, Gulbe, & Ramakrishna, 1983).

  • Palladium-Catalyzed Amination : Research has been done on palladium-catalyzed amination of dihalopyridines like 3,5-dichloropyridine to form new polyazamacrocycles, relevant in organic synthesis and materials science (Averin, Ulanovskaya, Fedotenko, Borisenko, Serebryakova, & Beletskaya, 2005).

  • Infrared Spectroscopic Studies : Deprotonation of 3,5-dichloropyridine using lithium bases has been monitored by infrared spectroscopy, showing the importance of spectroscopic methods in understanding chemical reactions (Weymeels, Awad, Bischoff, Mongin, Trécourt, Quéguiner, & Marsais, 2005).

  • Vibrational Spectroscopy Analysis : The vibrational spectra of chloropyridine derivatives have been analyzed using density functional theory, demonstrating the application in spectroscopic analysis and molecular structure determination (Krishnakumar, Dheivamalar, Xavier, & Balachandran, 2006).

Future Directions

The future directions for “3,5-Dichloropyridin-4-ol” could involve its use in the synthesis of new compounds, given its role in the three-component reaction to produce pyridin-4-ol derivatives . Additionally, compounds with similar structures have been used in the development of potent inhibitors for FGFR, suggesting potential applications in cancer therapy .

properties

IUPAC Name

3,5-dichloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCQWIYRLMNGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938118
Record name 3,5-Dichloropyridin-4(1H)-one
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Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropyridin-4-ol

CAS RN

17228-71-6, 17228-70-5
Record name 3,5-Dichloro-4-pyridinol
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Record name 3,5-Dichloro-4(1H)-pyridinone
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Record name 3,5-Dichloro-4-pyridone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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